molecular formula C24H36N4O7 B14473651 L-Tyrosyl-L-leucyl-L-prolyl-L-threonine CAS No. 72273-95-1

L-Tyrosyl-L-leucyl-L-prolyl-L-threonine

Cat. No.: B14473651
CAS No.: 72273-95-1
M. Wt: 492.6 g/mol
InChI Key: IMHPFSIBZYEWSY-SSRYDLFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-leucyl-L-prolyl-L-threonine is a peptide compound composed of four amino acids: tyrosine, leucine, proline, and threonine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-leucyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-prolyl-L-threonine has diverse applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic uses, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-prolyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Similar structure but includes tryptophan instead of leucine.

    L-Cysteinyl-L-prolyl-L-alanyl-L-valyl-L-lysyl-L-arginyl-L-aspartyl-L-valyl-L-aspartyl-L-leucyl-L-phenylalanyl-L-leucyl-L-threonine: A more complex peptide with additional amino acids.

Properties

CAS No.

72273-95-1

Molecular Formula

C24H36N4O7

Molecular Weight

492.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C24H36N4O7/c1-13(2)11-18(26-21(31)17(25)12-15-6-8-16(30)9-7-15)23(33)28-10-4-5-19(28)22(32)27-20(14(3)29)24(34)35/h6-9,13-14,17-20,29-30H,4-5,10-12,25H2,1-3H3,(H,26,31)(H,27,32)(H,34,35)/t14-,17+,18+,19+,20+/m1/s1

InChI Key

IMHPFSIBZYEWSY-SSRYDLFMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.